molecular formula C10H8N2OS B1442674 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde CAS No. 1333472-89-1

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Cat. No. B1442674
M. Wt: 204.25 g/mol
InChI Key: USWUGTKXFNKMQE-UHFFFAOYSA-N
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Description

“4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is related to 5-Methyl-1,3,4-thiadiazol-2-thiol, which is a pharmaceutical intermediate and a potent nitrification inhibitor .


Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized as sorafenib analogs . Another study reported the synthesis of a series of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde” can be inferred from related compounds. For example, a compound called 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows strong synergistic interaction with AmB and low toxicity towards human cells . Another compound, 5-methyl-1,3,4-thiadiazol-2-ol, has an empirical formula of C3H4N2OS and a molecular weight of 116.14 .

Scientific Research Applications

Spectroscopic Studies and Molecular Aggregation

  • Research has explored the molecular aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different organic solvents, revealing variations in fluorescence emission spectra and circular dichroism (CD) spectra influenced by aggregation processes and the structure of substituent groups (Matwijczuk et al., 2016).

Synthesis and Characterization

  • Novel benzaldehyde derivatives containing 1,3,4-thiadiazole have been synthesized and characterized using various spectroscopic methods, highlighting their potential in chemical research (Liu et al., 2014).

Antibacterial Activities

  • The antibacterial activities of certain benzaldehyde derivatives, including those with 1,3,4-thiadiazole, were studied, showing promising results against various bacterial strains (Zhang et al., 2010).

Efficient Synthesis Techniques

  • An efficient synthesis method for (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones using silica-supported dichlorophosphate was developed, offering environmental and procedural advantages (Li et al., 2008).

Molecular Organization in Lipid Systems

  • Studies have shown the molecular organization of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in lipid systems, suggesting its interaction with lipid molecules and potential applications in biological studies (Kluczyk et al., 2016).

Fluorescence Effects and Aggregation Phenomena

  • Fluorescence studies have highlighted interesting effects in solutions of related compounds, influenced by aggregation factors and charge transfer effects, which could have implications in various fields of research (Matwijczuk et al., 2018).

properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWUGTKXFNKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-methyl-1,3,4-thiadiazole (2.0 g, 11.17 mmol) in dioxane (40 ml) was added 4-formylbenzeneboronic acid (3.35 g, 22.34 mmol) and 2M Na2CO3 (23 ml). This mixture was degassed with a stream of argon for 2 min. Tetrakis(triphenylphosphine)palladium (0.636 g, 0.55 mmol) was added and this mixture was heated at reflux overnight under argon. After cooling to room temperature, H2O (30 ml) and EtOAc (50 ml) were added and stirred for 5 min. The organic layer was separated and washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by chromatography (10 to 20% EtOAc/hexanes) gave 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde as a pale yellow liquid (1.16 g, 51% yield).
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2 g
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3.35 g
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23 mL
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40 mL
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30 mL
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50 mL
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0.636 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
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Reactant of Route 6
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Citations

For This Compound
1
Citations
НС КАТШЕЛЛ, ДЛ ГЕЙДЖ, ТН УИЛЕР, ТЛ ЛИТТЛ - 2015 - elibrary.ru
Изобретение относится к соединениям формулы (I) и их фармацевтически приемлемым солям, где А является тиазолилом, оксазолилом, тиенилом, фурилом, имидазолилом, …
Number of citations: 0 elibrary.ru

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